6-(Cyclohexylmethoxy)-5-nitrosopyrimidine-2,4-diamine

Catalog No.
S548248
CAS No.
220036-08-8
M.F
C11H17N5O2
M. Wt
251.29 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(Cyclohexylmethoxy)-5-nitrosopyrimidine-2,4-diam...

CAS Number

220036-08-8

Product Name

6-(Cyclohexylmethoxy)-5-nitrosopyrimidine-2,4-diamine

IUPAC Name

6-(cyclohexylmethoxy)-5-nitrosopyrimidine-2,4-diamine

Molecular Formula

C11H17N5O2

Molecular Weight

251.29 g/mol

InChI

InChI=1S/C11H17N5O2/c12-9-8(16-17)10(15-11(13)14-9)18-6-7-4-2-1-3-5-7/h7H,1-6H2,(H4,12,13,14,15)

InChI Key

DGWXOLHKVGDQLN-UHFFFAOYSA-N

SMILES

C1CCC(CC1)COC2=NC(=NC(=C2N=O)N)N

Solubility

Soluble in DMSO, not in water

Synonyms

4-cyclohexylmethoxy-5-nitrosopyrimidine-2,6-diamine, NU 6027, NU-6027, NU6027

Canonical SMILES

C1CCC(CC1)COC2=NC(=NC(=C2N=O)N)N

Description

The exact mass of the compound 6-(Cyclohexylmethoxy)-5-nitrosopyrimidine-2,4-diamine is 251.13822 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 707616. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitroso Compounds - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

A. A Potent ATR Inhibitor

-(Cyclohexylmethoxy)-5-nitrosopyrimidine-2,4-diamine, also known as NU6027, is a small molecule inhibitor of Ataxia-telangiectasia mutated and Rad3-related (ATR) protein. ATR is a key kinase involved in the DNA damage response pathway. Studies have shown that NU6027 effectively inhibits ATR activity with an Inhibitory Concentration 50 (IC50) value of 6.7 μM in cellular assays [1]. This inhibition disrupts the G2/M cell cycle checkpoint, a critical step in DNA repair, leading to increased sensitivity to DNA damaging agents [1].

*Source: [1] Vulcanchem. 6-Cyclohexylmethyloxy-5-nitroso-pyrimidine-2,4-diamine

B. Enhancing Cytotoxicity of DNA Damaging Agents

Research suggests that NU6027 can enhance the cytotoxicity of various DNA damaging anticancer drugs. It has been shown to synergize with agents like cisplatin and hydroxyurea, leading to increased cell death in cancer cells [1]. This effect is particularly pronounced in cells with functional p53 and mismatch repair (MMR) pathways, suggesting potential for targeted cancer therapy [1].

*Source: [1] Vulcanchem. 6-Cyclohexylmethyloxy-5-nitroso-pyrimidine-2,4-diamine

C. Synthetic Lethality with PARP Inhibition

Synthetic lethality is a phenomenon where a combination of two genetic alterations or drug treatments leads to cell death. Studies have revealed that NU6027 exhibits synthetic lethality with Poly (ADP-ribose) polymerase (PARP) inhibition. PARP is another protein involved in DNA repair. When PARP function is compromised by PARP inhibitors, NU6027-mediated ATR inhibition becomes lethal to cancer cells with defects in single-strand break repair mechanisms [1]. This finding suggests a potential therapeutic strategy combining NU6027 with PARP inhibitors for cancers with specific DNA repair deficiencies.

*Source: [1] Vulcanchem. 6-Cyclohexylmethyloxy-5-nitroso-pyrimidine-2,4-diamine

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.1

Exact Mass

251.13822

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

6-CYCLOHEXYLMETHYLOXY-5-NITROSO-PYRIMIDINE-2,4-DIAMINE

Dates

Modify: 2023-08-15
1: Peasland A, Wang LZ, Rowling E, Kyle S, Chen T, Hopkins A, Cliby WA, Sarkaria J, Beale G, Edmondson RJ, Curtin NJ. Identification and evaluation of a potent novel ATR inhibitor, NU6027, in breast and ovarian cancer cell lines. Br J Cancer. 2011 Jul 26;105(3):372-81. doi: 10.1038/bjc.2011.243. Epub 2011 Jul 5. PubMed PMID: 21730979; PubMed Central PMCID: PMC3172902.
2: Heady L, Fernandez-Serra M, Mancera RL, Joyce S, Venkitaraman AR, Artacho E, Skylaris CK, Ciacchi LC, Payne MC. Novel structural features of CDK inhibition revealed by an ab initio computational method combined with dynamic simulations. J Med Chem. 2006 Aug 24;49(17):5141-53. PubMed PMID: 16913703.
3: Mesguiche V, Parsons RJ, Arris CE, Bentley J, Boyle FT, Curtin NJ, Davies TG, Endicott JA, Gibson AE, Golding BT, Griffin RJ, Jewsbury P, Johnson LN, Newell DR, Noble ME, Wang LZ, Hardcastle IR. 4-Alkoxy-2,6-diaminopyrimidine derivatives: inhibitors of cyclin dependent kinases 1 and 2. Bioorg Med Chem Lett. 2003 Jan 20;13(2):217-22. PubMed PMID: 12482427.

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